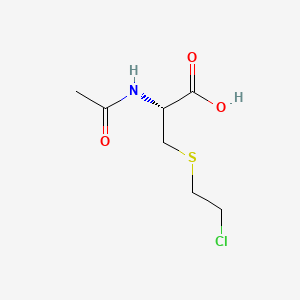

N-Acetyl-S-(2-chloroethyl)-L-cysteine

Description

N-Acetyl-S-(2-chloroethyl)-L-cysteine is a mercapturic acid derivative formed via the conjugation of glutathione with alkylating agents, followed by acetylation and proteolytic processing. Mercapturic acids are critical biomarkers for assessing exposure to xenobiotics, particularly electrophilic compounds.

Structure

3D Structure

Properties

CAS No. |

113793-51-4 |

|---|---|

Molecular Formula |

C7H12ClNO3S |

Molecular Weight |

225.69 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-chloroethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C7H12ClNO3S/c1-5(10)9-6(7(11)12)4-13-3-2-8/h6H,2-4H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |

InChI Key |

PUOICJBSGWOTFX-LURJTMIESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCCl)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSCCCl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of Functional Groups

The synthesis begins with protecting the reactive functional groups of L-cysteine to prevent undesired side reactions. The primary amine is typically acetylated using acetic anhydride in an aqueous basic medium, yielding N-acetyl-L-cysteine. Concurrently, the carboxyl group is protected as a methyl ester via reaction with methanol and thionyl chloride (SOCl₂) under reflux conditions (65–70°C). This dual protection ensures selectivity during subsequent alkylation steps.

Key Conditions for Esterification:

- Solvent: Methanol (15 volumes relative to substrate).

- Temperature: Initial cooling to -10°C, followed by reflux at 65–70°C.

- Catalyst: Thionyl chloride (2.1 equivalents).

- Yield: >90% after purification.

Alkylation of the Thiol Group

The critical step involves introducing the 2-chloroethyl group to the sulfur atom of N-acetyl-L-cysteine methyl ester. This is achieved through nucleophilic substitution, where the deprotonated thiolate attacks a chloroethylating agent such as 1-bromo-2-chloroethane. The reaction is conducted in dimethylformamide (DMF) or acetonitrile with triethylamine (4.1 equivalents) as a base to maintain an alkaline environment.

Optimized Alkylation Parameters:

- Reagent: 1-Bromo-2-chloroethane (1.5 equivalents).

- Base: Triethylamine, added at -5°C to minimize side reactions.

- Temperature: 0–10°C during reagent addition, followed by aging at room temperature.

- Monitoring: HPLC confirms reaction completion (>95% conversion).

Deprotection of the Carboxyl Group

The final step involves hydrolyzing the methyl ester to regenerate the free carboxylic acid. This is accomplished using aqueous hydrochloric acid (HCl) or ammonium hydroxide under mild heating (35–45°C). Careful temperature control prevents decomposition of the acid-labile chloroethyl group.

- Acid: 6M HCl (2 volumes).

- Temperature: 40°C for 4 hours.

- Yield: 80–85% after solvent removal and recrystallization.

Mechanistic Insights and Side Reactions

The alkylation mechanism proceeds via an SN2 pathway, where the thiolate ion displaces bromide from 1-bromo-2-chloroethane. Competing pathways, such as over-alkylation or disulfide formation, are suppressed by maintaining stoichiometric control and inert atmospheres. Impurities like disulfide-linked dimers (di-N-acetyl derivatives) are removed via silica gel chromatography or recrystallization.

Analytical Characterization

Post-synthesis validation employs multiple techniques:

- NMR Spectroscopy: Confirms the presence of the chloroethyl group (δ 3.6–3.8 ppm for CH₂Cl) and acetyl moiety (δ 2.0 ppm).

- HPLC: Quantifies purity (>98%) and detects residual intermediates.

- Mass Spectrometry: Matches the molecular ion peak to the theoretical mass (225.69 g/mol).

Table 1: Synthetic Yields and Conditions

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, NaOH, 0°C | 85 |

| 2 | Methyl Ester Formation | MeOH, SOCl₂, 65°C | 90 |

| 3 | Thiol Alkylation | 1-Bromo-2-chloroethane, Et₃N, DMF, 0–10°C | 75 |

| 4 | Ester Hydrolysis | 6M HCl, 40°C | 80 |

Chemical Reactions Analysis

Nucleophilic Displacement and Episulfonium Ion Formation

The 2-chloroethyl group undergoes nucleophilic displacement reactions, forming a reactive episulfonium ion intermediate (a three-membered sulfur-containing ring). This intermediate is critical for alkylation reactions with biological nucleophiles (e.g., DNA, proteins) .

Key findings :

-

Reactivity comparison :

Compound Chloroalkyl Chain Length Episulfonium Ion Formation Nephrotoxicity S-(2-chloroethyl)-DL-cysteine 2 carbons Yes High S-(3-chloropropyl)-DL-cysteine 3 carbons No None The 2-chloroethyl group uniquely facilitates episulfonium ion formation due to favorable ring strain kinetics .

-

Reaction mechanism :

This pathway explains the compound’s nephrotoxic effects via covalent binding to renal proteins .

Interaction with Thiols and Adduct Formation

The compound reacts with thiol-containing molecules (e.g., glutathione, N-acetylcysteine) through Michael addition or substitution, forming stable adducts.

Experimental evidence :

-

Incubation with N-acetyl-L-cysteine (NAC) at pH 7.4 yields:

-

Kinetics :

Redox Reactions and Oxidative Stress

The 2-chloroethyl group participates in redox cycles, generating reactive oxygen species (ROS) and contributing to oxidative stress.

Mechanistic insights :

-

Copper-catalyzed oxidation :

Deacetylation

The acetyl group is hydrolyzed by aminoacylase 3 (AA3), yielding S-(2-chloroethyl)-L-cysteine, a more reactive metabolite .

Glutathione Conjugation

-

In vivo : Conjugation with glutathione forms S-(2-chloroethyl)glutathione, a precursor for nephrotoxic metabolites .

-

Transport : Renal accumulation occurs via organic anion transporters (e.g., OAT1, MRP2), enhancing toxicity .

Protective Interventions

Pretreatment with competing thiols (e.g., L-cysteine) or transport inhibitors (e.g., probenecid) reduces toxicity by:

Efficacy data :

| Pretreatment | Reduction in BUN (%) | Reduction in Urinary Glucose (%) |

|---|---|---|

| L-cysteine | 58 | 72 |

| Probeneciд | 65 | 68 |

Stability and Environmental Reactivity

Scientific Research Applications

N-Acetyl-S-(2-chloroethyl)-L-cysteine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-chloroethyl)-L-cysteine involves its interaction with cellular components, such as proteins and enzymes. The compound can undergo conjugation with glutathione, a key detoxifying agent in the liver, to form less toxic metabolites. This detoxification mechanism helps protect cells from oxidative stress and damage caused by reactive intermediates .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of N-acetyl-S-substituted-L-cysteine derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₇H₁₂ClNO₃S.

- 2-Chloroethyl vs. Dichloroethenyl : The 2-chloroethyl group is a simpler alkylating agent, whereas the dichloroethenyl substituent (in trichloroethylene metabolites) introduces greater electrophilicity and is linked to nephrotoxicity in rodents .

- Aryl vs. Alkyl Substituents : Aromatic substituents (e.g., 4-nitrophenyl) enhance conjugation with π systems, influencing metabolic stability and detection via HPLC . In contrast, alkyl groups like 2-chloroethyl may increase membrane permeability due to reduced polarity.

Analytical Detection

- Chromatography : Nitrophenyl and dihydroxyphenyl analogs are detected via reversed-phase HPLC with UV or electrochemical detection due to aromatic moieties .

- Mass Spectrometry : Dichloroethenyl and carbamoylethyl derivatives are identified using GC/MS or LC-MS/MS, leveraging halogen isotopes or polar functional groups .

Q & A

Advanced Research Question

- Controlled Exposure Studies : Administer 2-chloroethanol to animal models (e.g., rodents) and collect serial urine samples over 24–72 hours to establish excretion kinetics .

- Cross-Sectional Human Studies : Compare biomarker levels in occupationally exposed populations (e.g., industrial workers) vs. unexposed controls, adjusting for confounders (smoking, diet) via multivariate regression .

- Dose-Response Analysis : Use linear mixed models to correlate airborne 2-chloroethanol concentrations (measured via passive samplers) with urinary metabolite levels .

- Validation : Confirm specificity via stable isotope-labeled internal standards (e.g., ¹³C-labeled this compound) to minimize matrix effects .

How should researchers address discrepancies in biomarker data, such as elevated metabolite levels in unexpected cohorts?

Advanced Research Question

Case Study: If this compound is detected in non-occupational populations:

- Source Identification : Screen for alternative precursors (e.g., vinyl chloride metabolites) using HRMS to rule out cross-reactivity .

- Metabolomic Profiling : Conduct untargeted LC-HRMS to identify novel metabolic pathways or unexpected precursors .

- Statistical Reconciliation : Apply principal component analysis (PCA) to distinguish confounding variables (e.g., diet, co-exposure to tobacco) .

- In Vitro Validation : Incubate human hepatocytes with suspected precursors to confirm metabolite formation .

What advanced techniques resolve co-eluting isomers in mercapturic acid analysis?

Advanced Research Question

- Chromatographic Optimization : Use ultra-high-performance LC (UHPLC) with sub-2µm particles and extended gradient programs (e.g., 30–60 min) to separate structural analogs .

- Ion Mobility Spectrometry (IMS) : Differentiate isomers via collision cross-section (CCS) values (e.g., DHBMA diastereomers) .

- Derivatization : Introduce chiral derivatizing agents (e.g., Marfey’s reagent) to resolve enantiomers .

- Data-Independent Acquisition (DIA) : Combine SWATH-MS with spectral libraries to deconvolute overlapping peaks .

How do researchers validate the stability of this compound in stored biological samples?

Basic Research Question

- Short-Term Stability : Spike analyte into urine/serum and assess recovery after 24–72 hours at 4°C and room temperature.

- Long-Term Stability : Store aliquots at -80°C and test recovery at 1-, 3-, and 6-month intervals.

- Freeze-Thaw Cycles : Subject samples to 3–5 cycles and compare degradation via ANOVA .

- Preservative Efficacy : Add 0.1% sodium azide or EDTA to inhibit microbial activity .

What are the limitations of current biomarker studies for this compound, and how can they be mitigated?

Advanced Research Question

- Limitations :

- Mitigation Strategies :

- Develop isotope dilution assays with ²H/¹³C-labeled analogs to enhance specificity .

- Integrate longitudinal sampling to capture intermittent exposure patterns .

- Use machine learning (e.g., random forests) to model exposure sources from multi-analyte datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.